molecular formula C14H18O5 B12067149 Benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]-

Benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]-

Cat. No.: B12067149
M. Wt: 266.29 g/mol
InChI Key: OKAYSHCHIPFGLX-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]- is a substituted benzoic acid derivative featuring a hexyloxy chain at the para position of the benzene ring. The hexyl group is further modified with a terminal methoxy (-OCH₃) and ketone (C=O) group at the sixth carbon.

Properties

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

4-(6-methoxy-6-oxohexoxy)benzoic acid

InChI

InChI=1S/C14H18O5/c1-18-13(15)5-3-2-4-10-19-12-8-6-11(7-9-12)14(16)17/h6-9H,2-5,10H2,1H3,(H,16,17)

InChI Key

OKAYSHCHIPFGLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCOC1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

  • Unfortunately, specific synthetic routes and reaction conditions for the preparation of this compound are not readily available in the literature.
  • industrial production methods may involve multi-step organic synthesis, starting from suitable precursors.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions depend on the specific reaction type, but typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acid/base catalysts.
    • Major products formed during these reactions would vary based on the specific reaction pathway.
  • Scientific Research Applications

      Chemistry: Researchers may study its reactivity, stability, and applications in organic synthesis.

      Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors) could provide insights into its potential pharmacological effects.

      Industry: Its use in the pharmaceutical industry as an impurity standard or reference material is possible.

  • Mechanism of Action

    • Unfortunately, detailed information on its mechanism of action is scarce.
    • Further research is needed to elucidate how it exerts its effects at the molecular level.
  • Comparison with Similar Compounds

    Structural Analogues and Functional Group Influence

    (a) 4-Methoxybenzoic Acid (p-Anisic Acid)
    • Structure : A simple derivative with a single methoxy group at the para position .
    • Key Differences : Unlike the target compound, it lacks the extended hexyl chain and ketone moiety.
    • Physicochemical Properties :
      • Molecular Weight: 152.15 g/mol
      • pKa: ~4.47 (electron-donating methoxy group reduces acidity compared to benzoic acid) .
      • Melting Point: 184–186°C .
    • Applications : Widely used as a preservative and intermediate in organic synthesis. The absence of a long alkyl chain limits its lipophilicity compared to the target compound.
    (b) 4-((6-Hydroxyhexyl)oxy)benzoic Acid
    • Structure : Features a hexyloxy chain with a terminal hydroxyl (-OH) group .
    • Key Differences : Replaces the methoxy and ketone groups with a hydroxyl.
    • Synthesis: Synthesized via alkylation of 4-hydroxybenzoic acid with a tosylated hexanol derivative under basic conditions (66–70% yield) .
    • Implications : The hydroxyl group enhances hydrophilicity, making it more water-soluble than the target compound.
    (c) Benzoic Acid, 4-[(6-Amino-1-oxohexyl)amino]-
    • Structure : Contains a hexyl chain with an amide linkage and ketone group .
    • Key Differences : Substitutes the ether oxygen with an amide (-NH-) bond.
    • Physicochemical Properties :
      • Molecular Weight: 250.13 g/mol
      • pKa: 4.32 (amide group may stabilize deprotonation) .
      • Melting Point: 271°C (decomposes) .

    Functional Group Impact on Properties

    Property Target Compound (Hypothetical) 4-Methoxybenzoic Acid 4-((6-Hydroxyhexyl)oxy)benzoic Acid 4-[(6-Amino-1-oxohexyl)amino]benzoic Acid
    Molecular Weight ~280–300 g/mol (estimated) 152.15 254.28 250.13
    Acidity (pKa) ~3.5–4.0 (ketone EW effect*) ~4.47 Not reported 4.32
    Hydrophilicity Moderate (ketone polarity) Low High (OH group) Moderate (amide polarity)
    Synthetic Yield Likely 35–50% (similar routes) N/A 66–70% Not reported

    *EW = Electron-Withdrawing. The ketone group may slightly enhance acidity compared to 4-methoxybenzoic acid.

    Biological Activity

    Benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]- is a compound that has garnered interest due to its unique structural characteristics and potential biological activities. While direct research specifically targeting this compound is limited, its structural analogs and related benzoic acid derivatives provide insights into its possible biological interactions and therapeutic applications.

    Structural Characteristics

    The molecular formula of benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]- is C₁₅H₂₁NO₄, with a molecular weight of approximately 279.33 g/mol. The compound features a benzoic acid core with an attached hexyl chain that includes a methoxy and an oxo (ketone) functional group. This structural arrangement suggests potential interactions with various biological targets, which can be explored through in vitro and in vivo studies.

    Antimicrobial Properties

    Benzoic acid derivatives are widely recognized for their antimicrobial properties. The parent compound, benzoic acid, is commonly used as a food preservative due to its fungistatic effects. It is known to inhibit the growth of bacteria and fungi by disrupting their cell membranes and metabolic processes . Although specific studies on benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]- are scarce, it is reasonable to hypothesize similar antimicrobial activity based on its structural similarities to other benzoic acid derivatives.

    Proteostasis Modulation

    Recent studies have highlighted the role of certain benzoic acid derivatives in enhancing cellular proteostasis, particularly in aging-related contexts. For instance, compounds derived from Bjerkandera adusta have been shown to promote the activity of the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP) in human fibroblasts . These pathways are crucial for protein degradation and cellular homeostasis. Although direct evidence for benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]- remains to be established, its structural features may suggest a similar capacity for modulating these pathways.

    Case Studies and Research Findings

    • Antioxidant Activity : A study evaluating various benzoic acid derivatives indicated that certain compounds exhibited significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
    • Cytotoxicity Assessments : In vitro assays conducted on related benzoic acid derivatives demonstrated low cytotoxicity across several cell lines, including Hep-G2 and A2058 cancer cells. This suggests a potential therapeutic index for further exploration of benzoic acid derivatives .
    • Therapeutic Applications : Benzoic acid has been investigated for its role in treating conditions like urea cycle disorders through its sodium salt form (sodium benzoate), which aids in ammonia detoxification . The implications for benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]- could extend into similar therapeutic areas pending further research.

    Comparative Analysis with Related Compounds

    Compound NameMolecular FormulaKey Features
    Evernic AcidC₁₇H₁₆O₇Contains multiple hydroxyl and methoxy groups; known for antimicrobial properties.
    Umbilicaric AcidC₂₅H₂₂O₁₀Features a complex structure; studied for biological activity.
    Benzophenone DerivativesVariesKnown for UV absorption properties; used in cosmetics.

    Q & A

    Q. What are the recommended synthetic pathways for Benzoic acid, 4-[(6-methoxy-6-oxohexyl)oxy]-?

    Methodological Answer: The synthesis typically involves coupling a benzoic acid derivative with a methoxy-oxohexyl chain. Key steps include:

    • Protection of the carboxylic acid group in benzoic acid (e.g., methyl ester formation) to prevent unwanted side reactions .
    • Etherification : Reacting the protected benzoic acid with 6-methoxy-6-oxohexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage .
    • Deprotection : Hydrolysis of the ester group under acidic or basic conditions to regenerate the carboxylic acid .
      Validation via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) is critical at each step. For analogs, oxidation of benzyloxy intermediates has been used to introduce carbonyl groups .

    Q. How can the purity and structural integrity of this compound be validated?

    Methodological Answer:

    • Spectroscopic Techniques :
      • ¹H/¹³C NMR : Confirm the presence of the methoxy (-OCH₃), carbonyl (C=O), and aromatic protons. Integration ratios help verify substituent positions .
      • FT-IR : Identify characteristic peaks for C=O (1680–1720 cm⁻¹) and ether linkages (C-O-C, 1100–1250 cm⁻¹) .
    • Chromatography : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95%) .
    • X-ray Crystallography : For single-crystal samples, SHELX software can refine the structure and confirm bond lengths/angles .

    Advanced Research Questions

    Q. How can computational methods like DFT resolve contradictions in spectroscopic data?

    Methodological Answer: Discrepancies between experimental and theoretical IR/NMR spectra often arise from solvent effects or conformational flexibility. To address this:

    • DFT Calculations : Use B3LYP/6-31G(d) to optimize the molecular geometry and compute vibrational frequencies. Scaling factors (e.g., 0.961 for IR) improve agreement with experimental data .
    • Solvent Modeling : Include polarizable continuum models (PCM) for solvents like DMSO or chloroform to mimic experimental conditions .
    • NMR Chemical Shift Prediction : GIAO (gauge-including atomic orbital) methods correlate computed shifts with observed data, identifying misassignments .

    Q. What experimental design strategies are effective for studying thermal stability?

    Methodological Answer:

    • Thermogravimetric Analysis (TGA) : Measure weight loss under controlled heating (e.g., 10°C/min in N₂). Decomposition temperatures indicate stability thresholds .
    • Differential Scanning Calorimetry (DSC) : Detect phase transitions (melting, crystallization) and quantify enthalpy changes (ΔH) .
    • Comparative Studies : Benchmark against NIST-reported analogs (e.g., 4-ethoxybenzoic acid) to contextualize stability trends .

    Q. How can researchers resolve contradictions in reaction yields during scale-up?

    Methodological Answer:

    • Kinetic Profiling : Monitor reaction progress via in-situ techniques (e.g., ReactIR) to identify rate-limiting steps .
    • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to optimize conditions. For example, higher temperatures may accelerate etherification but risk side reactions .
    • Purification Troubleshooting : Use column chromatography with gradient elution to separate byproducts. For persistent low yields, consider alternative protecting groups (e.g., tert-butyl esters) .

    Key Considerations for Researchers

    • Safety : Handle methoxy and carbonyl intermediates in fume hoods due to potential irritancy (refer to SDS analogs ).
    • Data Validation : Cross-reference experimental results with NIST databases for thermodynamic and spectroscopic consistency .
    • Collaborative Tools : Use SHELX for crystallography and Gaussian/PyMol for computational modeling .

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